(1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1)
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Overview
Description
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane (1:1) is a coordination complex that combines palladium with a ferrocene-based ligand. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The presence of the ferrocene moiety and the dichloromethane ligand enhances its stability and reactivity, making it a valuable tool in both academic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane typically involves the reaction of 1,1’-Bis(diphenylphosphino)ferrocene with palladium chloride in the presence of dichloromethane. The process can be summarized as follows :
- Dissolve 1,1’-Bis(diphenylphosphino)ferrocene in dichloromethane.
- Add palladium chloride to the solution.
- Stir the mixture at room temperature for a specified period.
- Filter the reaction mixture to obtain the orange-red crystalline product.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane is primarily involved in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl compounds.
Heck Reaction: Coupling of alkenes with aryl halides.
Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and alkynes. Typical reaction conditions involve the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide .
Major Products
The major products formed from these reactions are biaryl compounds, alkenes, and alkynes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane involves the coordination of the palladium center with the ferrocene-based ligand. This coordination enhances the reactivity of the palladium, allowing it to effectively catalyze cross-coupling reactions. The dichloromethane ligand stabilizes the complex, ensuring its effectiveness under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness
Compared to these similar compounds, (1,1’-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane offers enhanced stability and reactivity due to the presence of the ferrocene moiety and the dichloromethane ligand. This makes it particularly effective in catalyzing a wide range of cross-coupling reactions with high yields and selectivity .
Properties
InChI |
InChI=1S/2C17H14P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-14H;1H2;2*1H;;/q;;;;;;+2/p-2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHRHCATIKFSND-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30Cl4FeP2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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